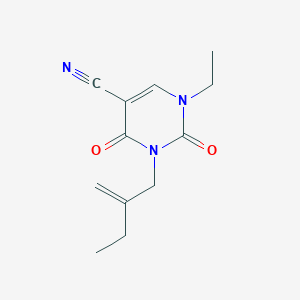
N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide is a synthetic organic compound characterized by its unique thiophene ring structure substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2,3-dimethylthiophene, the compound undergoes functionalization to introduce the carboxamide group at the 3-position.
Introduction of the Amino Group: The 2-amino-2-oxoethyl group is introduced through a nucleophilic substitution reaction, often using reagents like ethyl chloroformate and ammonia.
N-Alkylation: The final step involves N-alkylation with 2-methylpropyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups that mimic natural substrates.
Medicine
Medicinally, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-2-oxoethyl)-4,5-dimethylthiophene-3-carboxamide: Lacks the N-alkylation, providing a simpler structure.
N-(2-amino-2-oxoethyl)-thiophene-3-carboxamide: Lacks both the dimethyl and N-alkyl groups, offering a more basic thiophene structure.
N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-ethylthiophene-3-carboxamide: Similar structure but with an ethyl group instead of a 2-methylpropyl group.
Uniqueness
N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-8(2)5-15(6-12(14)16)13(17)11-7-18-10(4)9(11)3/h7-8H,5-6H2,1-4H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMVROCQOHXQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N(CC(C)C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B7058691.png)
![5-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-2-sulfonamide](/img/structure/B7058704.png)
![4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7058709.png)



![2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-2-yl]acetamide](/img/structure/B7058734.png)
![N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7058740.png)
![5-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylisoquinoline](/img/structure/B7058764.png)
![2-Methyl-5-[(2-methylsulfonylimidazol-1-yl)methyl]-1,3,4-thiadiazole](/img/structure/B7058775.png)



![6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7058810.png)
